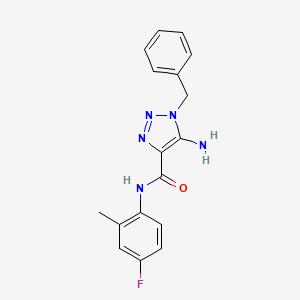

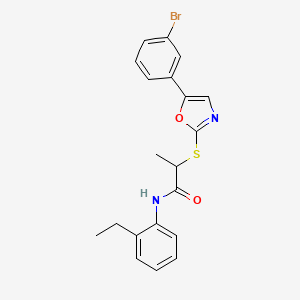

5-amino-1-benzyl-N-(4-fluoro-2-methylphenyl)-1H-1,2,3-triazole-4-carboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

5-amino-1-benzyl-N-(4-fluoro-2-methylphenyl)-1H-1,2,3-triazole-4-carboxamide, or 4F-BnTz, is a synthetic molecule that has been used in various scientific research applications. It is a member of the triazole family of molecules, which are characterized by a five-membered ring structure containing three nitrogen atoms. 4F-BnTz has been studied for its potential applications in chemistry and biochemistry, as well as its effects on biochemical and physiological processes.

Aplicaciones Científicas De Investigación

Synthesis and Antiviral Activities

- Antiavian Influenza Virus Activity : A study by Hebishy et al. (2020) detailed the synthesis of benzamide-based 5-aminopyrazoles and their derivatives, demonstrating significant antiviral activities against bird flu influenza (H5N1) (Hebishy et al., 2020).

Chemical Synthesis and Structural Analysis

- Catalyst- and Solvent-Free Synthesis : Moreno-Fuquen et al. (2019) developed an efficient approach for the regioselective synthesis of related compounds, also conducting theoretical studies and crystallographic analysis (Moreno-Fuquen et al., 2019).

- Synthesis of 4-Aminotriazole-5-Carbaldehydes : Albert and Taguchi (1973) explored the catalytic hydrogenation methods to produce 4-amino-1,2,3-triazole derivatives, providing insights into the physical constants and protonation characteristics of these compounds (Albert & Taguchi, 1973).

Antimicrobial and Antitumor Activities

- Antimicrobial Activities of Triazole Derivatives : Bektaş et al. (2007) synthesized novel triazole derivatives and tested their antimicrobial activities, finding some compounds to possess good or moderate activities against microorganisms (Bektaş et al., 2007).

- Potential Anticancer Agents : Butler et al. (2013) synthesized N-(ferrocenylmethyl amino acid) fluorinated benzene-carboxamide derivatives, showing cytotoxic effects on the MCF-7 breast cancer cell line (Butler et al., 2013).

Chemical Rearrangement and Synthesis Techniques

- Dimroth Rearrangement : Albert (1970) studied the transformation and retrogression reactions of 4-amino-3-benzyl-1,2,3-triazole derivatives, providing valuable information for chemical synthesis techniques (Albert, 1970).

- Ruthenium-Catalyzed Synthesis : Ferrini et al. (2015) developed a protocol based on ruthenium-catalyzed cycloaddition, aiming to overcome the challenges of the Dimroth rearrangement in synthesizing triazole-containing compounds (Ferrini et al., 2015).

Cancer Research and DNA Studies

- Antitumor Properties of Fluorinated Benzothiazoles : Hutchinson et al. (2001) synthesized fluorinated 2-(4-aminophenyl)benzothiazoles, demonstrating potent cytotoxic effects in breast cancer cell lines (Hutchinson et al., 2001).

- Inhibition of Cancer Cell Proliferation : Hao et al. (2017) synthesized a compound that inhibits the proliferation of some cancer cell lines, contributing to the field of cancer treatment research (Hao et al., 2017).

Propiedades

IUPAC Name |

5-amino-1-benzyl-N-(4-fluoro-2-methylphenyl)triazole-4-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16FN5O/c1-11-9-13(18)7-8-14(11)20-17(24)15-16(19)23(22-21-15)10-12-5-3-2-4-6-12/h2-9H,10,19H2,1H3,(H,20,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QYXNFMXIAKCWTQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)F)NC(=O)C2=C(N(N=N2)CC3=CC=CC=C3)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16FN5O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

325.34 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-amino-1-benzyl-N-(4-fluoro-2-methylphenyl)-1H-1,2,3-triazole-4-carboxamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[(4-{4-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}piperidin-1-yl)methyl]quinolin-8-yl acetate](/img/structure/B2702414.png)

![[1-(4-bromophenyl)-1H-pyrazol-3-yl]methanamine](/img/structure/B2702415.png)

![1-(3,4-Dimethoxyphenyl)-3-[1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl]urea](/img/structure/B2702416.png)

![N-(4-{[4-(diethylamino)-6-methylpyrimidin-2-yl]amino}phenyl)biphenyl-4-sulfonamide](/img/structure/B2702417.png)

![N-(2-(benzo[d][1,3]dioxol-5-yloxy)ethyl)-4-fluorobenzenesulfonamide](/img/structure/B2702421.png)

![N-(2-chloro-5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)-2-(4-fluorophenyl)acetamide](/img/structure/B2702423.png)

![tert-butyl 4-oxohexahydrocyclopenta[c]pyrrole-2(1H)-carboxylate](/img/no-structure.png)

![1-{[2-(4-Methylpiperidino)-1,3-thiazol-5-yl]methyl}-4-phenylpiperazine](/img/structure/B2702431.png)